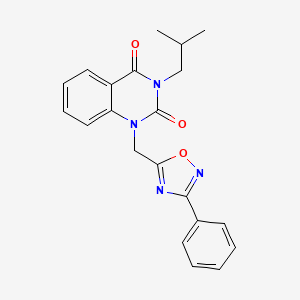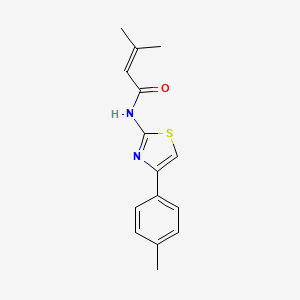
3-methyl-N-(4-(p-tolyl)thiazol-2-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-methyl-N-(4-(p-tolyl)thiazol-2-yl)but-2-enamide is a derivative of N-(thiazol-2-yl)benzamide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related N-(thiazol-2-yl)benzamide derivatives has been reported using various methods. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a solvent-free method under microwave irradiation . This suggests that the synthesis of 3-methyl-N-(4-(p-tolyl)thiazol-2-yl)but-2-enamide could potentially be achieved using similar microwave-assisted techniques, which are known for their efficiency and reduced reaction times.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal structure and molecular conformation . These studies often reveal the presence of intra- and intermolecular hydrogen bonds, which are crucial for the stability and biological activity of these compounds. The presence of a methyl group, as in the case of 3-methyl-N-(4-(p-tolyl)thiazol-2-yl)but-2-enamide, could influence the molecular conformation and the overall molecular interactions.
Chemical Reactions Analysis
The reactivity of thiazol-2-yl benzamide derivatives can be inferred from the reactions of similar compounds. For example, 4-thiazolidinones have been used as intermediates to synthesize various derivatives through nucleophilic addition reactions . The presence of reactive functional groups in 3-methyl-N-(4-(p-tolyl)thiazol-2-yl)but-2-enamide suggests that it could also participate in similar chemical reactions, potentially leading to a variety of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(thiazol-2-yl)benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of substituents like the methyl group. For instance, certain derivatives have been found to exhibit gelation behavior in specific solvents, which is driven by non-covalent interactions such as π-π stacking and hydrogen bonding . These properties are important for the application of these compounds in drug formulation and delivery.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators
3-methyl-N-(thiazol-2-yl) benzamide derivatives, closely related to 3-methyl-N-(4-(p-tolyl)thiazol-2-yl)but-2-enamide, have been synthesized and investigated for their gelation behavior. Two specific amides from this series demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentration. The gelation process is influenced by the methyl functionality and multiple non-covalent interactions, particularly π-π interactions, cyclic N–H⋯N, and S⋯O interactions (Yadav & Ballabh, 2020).
Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis processes, specifically in the formation of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method proved to be cleaner, more efficient, and faster compared to traditional thermal heating, highlighting the compound's role in facilitating advanced synthesis techniques (Saeed, 2009).
Antimicrobial Applications
In a study focused on microwave-assisted synthesis, various 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, structurally similar to the compound , were synthesized and evaluated for antimicrobial activity. Several compounds in this series demonstrated significant antibacterial and antifungal activities, indicating potential antimicrobial applications (Raval, Naik, & Desai, 2012).
Crystal Structure Analysis
The compound has been studied for its crystal structure, revealing insights into its molecular arrangement. For instance, the crystal structure of 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one, a closely related compound, was analyzed using XRD spectroscopy. The study highlighted the presence of weak stabilizing non-covalent interactions in the crystal, an aspect crucial for understanding the material properties of such compounds (Grinev et al., 2019).
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10(2)8-14(18)17-15-16-13(9-19-15)12-6-4-11(3)5-7-12/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZICAPGNHAUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2526308.png)
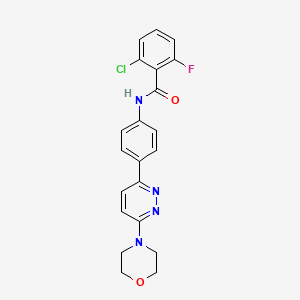
![[4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2526312.png)
![N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2526313.png)
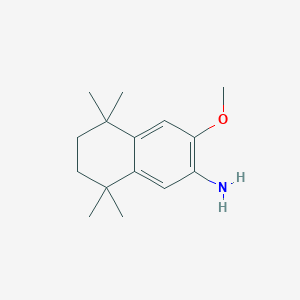
![4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile](/img/structure/B2526316.png)
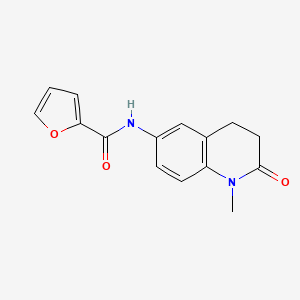
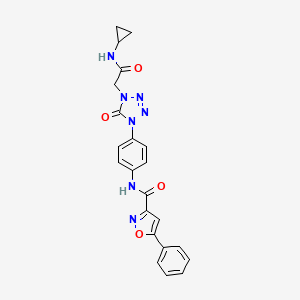
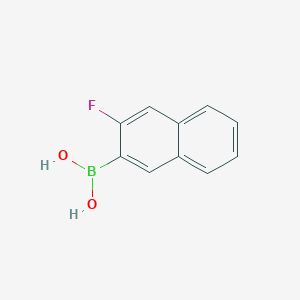
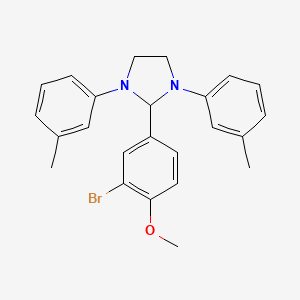
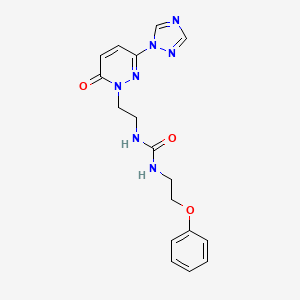
![5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2526326.png)
![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)
